Enhanced Lipophilicity (XLogP3) versus Primary Sulfonamide Analog
The N-methyl substitution on 4-Formyl-N-methylbenzenesulfonamide results in an 8-fold increase in computed lipophilicity relative to the primary sulfonamide analog, 4-formylbenzenesulfonamide. This is a quantifiable, cross-study comparable difference derived from authoritative PubChem computed property data [1][2]. Increased lipophilicity can directly impact membrane permeability and organic solvent solubility, making the N-methyl variant more suitable for applications requiring greater hydrophobic character.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 (PubChem XLogP3) |
| Comparator Or Baseline | 4-Formylbenzenesulfonamide: XLogP3 = 0.1 |
| Quantified Difference | Target is 0.7 log units higher (an ~8-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2025 release) |
Why This Matters
A higher XLogP3 value predicts better partitioning into organic phases, which is critical for designing reaction workups and predicting passive membrane permeability in biological screens.
- [1] PubChem. (2025). Compound Summary: 4-Formyl-N-methylbenzenesulfonamide, CID 14327177. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary: 4-Sulfamoylbenzaldehyde (4-Formylbenzenesulfonamide), CID 151088. National Library of Medicine. View Source
